molecular formula C19H11Cl3O4S B8596875 4-[4-(2,5-Dichlorobenzoyl)phenoxy]benzene-1-sulfonyl chloride CAS No. 663920-24-9

4-[4-(2,5-Dichlorobenzoyl)phenoxy]benzene-1-sulfonyl chloride

Cat. No. B8596875
M. Wt: 441.7 g/mol
InChI Key: AOFYXTQSVAVWAV-UHFFFAOYSA-N
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Patent
US07687187B2

Procedure details

Solvent (300 mL of acetonitrile and 200 mL of sulfolane) was added to 215 g (about 400 mmol) of crude crystal of A—SO3Na. Furthermore, phosphoryl trichloride (245.3 g, 1.6 mol) was added and reacted at 70° C. Furthermore, 5 mL of N,N-dimethylacetamide was added, a yellow suspension was stirred for 40 minutes at 71 to 73° C., and the reaction liquid was cooled to 3° C. 1 L of cold water was added at a rate so that the temperature of the reaction liquid did not exceed 10° C. The deposit was filtered and collected, washed with cold water, and recrystallized with 350 mL of toluene to obtain 153 of white crystal of 4-[4-(2,5-dichlorobenzoyl)phenoxy]benzene sulfonic acid chloride (A—SO3Cl). Yield depending on A was 87%. Melting point is 130.5 to 131.5° C.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude crystal
Quantity
215 g
Type
reactant
Reaction Step One
Name
A—SO3Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
245.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(#N)C.S1(CCCC1)(=O)=O.[Na+].[Cl:12][C:13]1[CH:37]=[CH:36][C:35]([Cl:38])=[CH:34][C:14]=1[C:15]([C:17]1[CH:33]=[CH:32][C:20]([O:21][C:22]2[CH:27]=[CH:26][C:25]([S:28]([O-])(=[O:30])=[O:29])=[CH:24][CH:23]=2)=[CH:19][CH:18]=1)=[O:16].P(Cl)(Cl)([Cl:41])=O>O.CN(C)C(=O)C>[Cl:12][C:13]1[CH:37]=[CH:36][C:35]([Cl:38])=[CH:34][C:14]=1[C:15]([C:17]1[CH:33]=[CH:32][C:20]([O:21][C:22]2[CH:27]=[CH:26][C:25]([S:28]([Cl:41])(=[O:30])=[O:29])=[CH:24][CH:23]=2)=[CH:19][CH:18]=1)=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
200 mL
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Name
crude crystal
Quantity
215 g
Type
reactant
Smiles
Name
A—SO3Na
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].ClC1=C(C(=O)C2=CC=C(OC3=CC=C(C=C3)S(=O)(=O)[O-])C=C2)C=C(C=C1)Cl
Step Two
Name
Quantity
245.3 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72 (± 1) °C
Stirring
Type
CUSTOM
Details
a yellow suspension was stirred for 40 minutes at 71 to 73° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 70° C
CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 3° C
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
FILTRATION
Type
FILTRATION
Details
The deposit was filtered
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
recrystallized with 350 mL of toluene

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C(=O)C2=CC=C(OC3=CC=C(C=C3)S(=O)(=O)Cl)C=C2)C=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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